3-bromo-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide
Overview
Description
3-bromo-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BPTES and is primarily used to inhibit glutaminase activity in cancer cells.
Mechanism of Action
The mechanism of action of 3-bromo-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide involves the inhibition of glutaminase activity in cancer cells. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important source of energy for cancer cells. Inhibition of glutaminase activity leads to the depletion of glutamate, which results in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide are primarily related to its inhibitory effect on glutaminase activity. By inhibiting glutaminase activity, this compound leads to the depletion of glutamate, which is an important source of energy for cancer cells. This results in the inhibition of cancer cell growth and survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-bromo-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide in lab experiments is its specificity towards glutaminase activity. This compound specifically inhibits glutaminase activity and does not affect other metabolic pathways in cells. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the research on 3-bromo-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide. One of the directions is to explore its potential applications in other metabolic pathways in cells. Another direction is to study its potential applications in other diseases such as neurodegenerative diseases. Furthermore, the development of more soluble analogs of this compound could improve its efficacy and applicability in lab experiments.
Conclusion:
In conclusion, 3-bromo-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. This compound specifically inhibits glutaminase activity, which is essential for the survival and growth of cancer cells. Further research on this compound could lead to the development of new cancer therapies and other potential applications in various fields.
Scientific Research Applications
3-bromo-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit glutaminase activity in cancer cells, which is essential for the survival and growth of cancer cells. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important source of energy for cancer cells. Inhibition of glutaminase activity leads to the depletion of glutamate, which results in the inhibition of cancer cell growth and survival.
properties
IUPAC Name |
3-bromo-4-ethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S/c1-2-21-12-7-6-10(9-11(12)16)14(20)19-15(22)18-13-5-3-4-8-17-13/h3-9H,2H2,1H3,(H2,17,18,19,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVYGAJQMDCMKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.